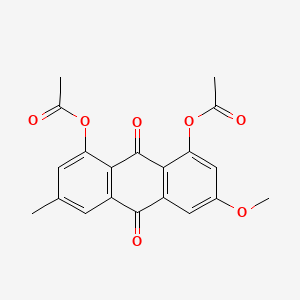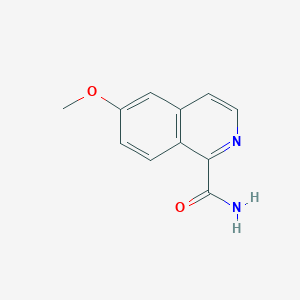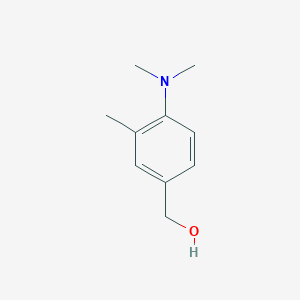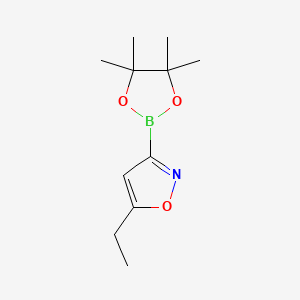
5-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is a chemical compound that features an isoxazole ring substituted with an ethyl group and a dioxaborolane moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole typically involves the formation of the isoxazole ring followed by the introduction of the dioxaborolane group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring. The dioxaborolane group can be introduced via borylation reactions using reagents such as bis(pinacolato)diboron or pinacolborane in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole undergoes various types of chemical reactions, including:
Hydroboration: Addition of boron-hydrogen bonds to alkenes and alkynes.
Coupling Reactions: Formation of carbon-carbon bonds using palladium or copper catalysts.
Common Reagents and Conditions
Borylation: Bis(pinacolato)diboron or pinacolborane with palladium catalysts.
Hydroboration: Pinacolborane with transition metal catalysts.
Coupling Reactions: Aryl iodides with copper catalysts.
Major Products
The major products formed from these reactions include various boron-containing compounds, which can be further utilized in organic synthesis and material science.
Aplicaciones Científicas De Investigación
5-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for the preparation of boron-containing compounds.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole involves its ability to participate in various chemical reactions due to the presence of the boron moiety. The boron atom can form stable complexes with other molecules, facilitating reactions such as borylation and hydroboration. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C11H18BNO3 |
|---|---|
Peso molecular |
223.08 g/mol |
Nombre IUPAC |
5-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C11H18BNO3/c1-6-8-7-9(13-14-8)12-15-10(2,3)11(4,5)16-12/h7H,6H2,1-5H3 |
Clave InChI |
YDDPYDUPHSPBQC-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=NOC(=C2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



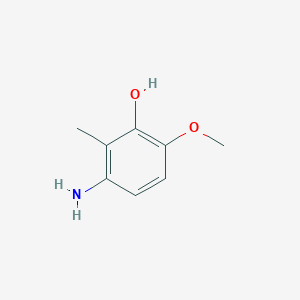
![6,6,12,12-Tetraphenyl-5,11-dihydro-[1,4]benzazaphosphinino[3,2-b][1,4]benzazaphosphinine-6,12-diium;dichloride](/img/structure/B13143022.png)
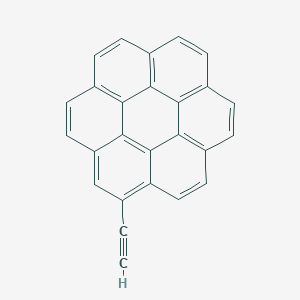
![4-([2,3'-Bipyridin]-5-yl)aniline](/img/structure/B13143033.png)
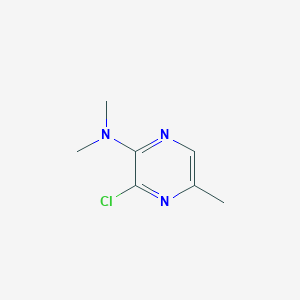


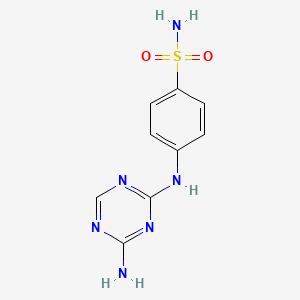
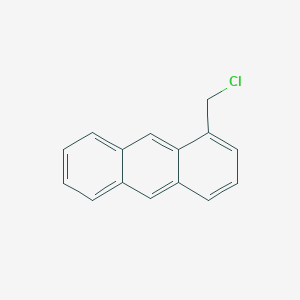
![7-tert-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13143064.png)
